![molecular formula C8H4ClF3N4O B2441067 3-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amin CAS No. 2453324-83-7](/img/structure/B2441067.png)

3-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

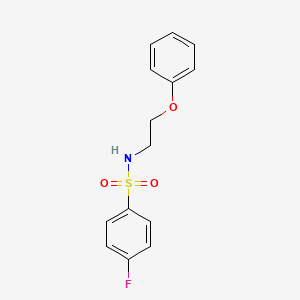

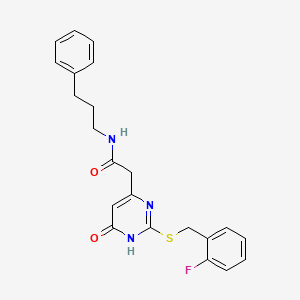

“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine” is a chemical compound with the molecular formula C7H6ClF3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

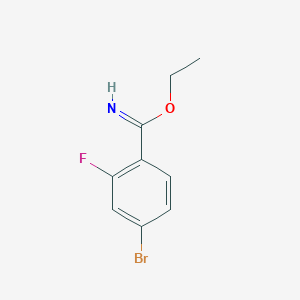

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The intermediate 3f was then formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 210.58 g/mol . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Wissenschaftliche Forschungsanwendungen

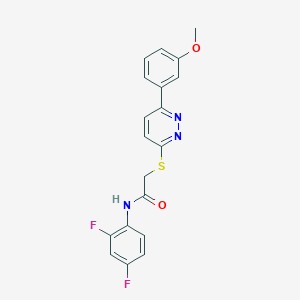

- Enzym-Targeting: Forscher erforschen diese Verbindung als potenziellen Inhibitor für Enzyme, die an der bakteriellen Fettsäurebiosynthese beteiligt sind, wie z. B. AcpS-PPTase. Das Ziel ist die Entwicklung antibakterieller Wirkstoffe, die gleichzeitig sowohl AcpS-PPTase als auch Sfp-PPTase-Enzyme angreifen .

- Chelatbildende Liganden: Die einzigartige Struktur der Verbindung, einschließlich des Trifluormethylpyridin-Teils, macht sie wertvoll für das Ligandendesign. Sie kann als Chelateinheit in der Koordinationschemie und Katalyse dienen .

- Zwischenprodukt für Fluazifop: 2-Chlor-5-(trifluormethyl)pyridin (ein Vorläufer unserer Verbindung) spielt eine entscheidende Rolle bei der Synthese von Fluazifop, einem weit verbreiteten Herbizid. Das Verständnis seiner Eigenschaften hilft bei der Optimierung des Herbiziddesigns .

Medizinische Chemie und Arzneimittelentwicklung

Organische Synthese

Pflanzenschutzmittel und Pestizide

Neurowissenschaften und Schmerzforschung

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

Based on the activity of structurally similar compounds, it may act by inhibiting the function of its target proteins, thereby disrupting essential biological processes

Biochemical Pathways

Inhibition of pptases can disrupt the biosynthesis of fatty acids and polyketides, which are critical for various cellular functions . This disruption can lead to a halt in bacterial proliferation .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and logp value, suggest that it may have favorable bioavailability .

Result of Action

Based on the activity of structurally similar compounds, it may lead to the attenuation of secondary metabolism and thwarting of bacterial growth .

Biochemische Analyse

Biochemical Properties

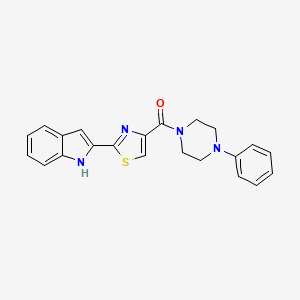

It is known that the compound contains a pyridine ring, which is a basic aromatic heterocycle that often participates in biochemical reactions . The trifluoromethyl group attached to the pyridine ring could potentially interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Compounds with similar structures have been shown to influence cell function . For example, some pyridine derivatives have been found to inhibit bacterial growth by attenuating secondary metabolism .

Molecular Mechanism

It is known that the compound contains a trifluoromethyl group, which can participate in halogen bonding and influence the activity of various biomolecules .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Eigenschaften

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N4O/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUHOHKURVTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NOC(=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)

![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)

![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)

![2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2440994.png)

![3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2440995.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)

![9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441006.png)